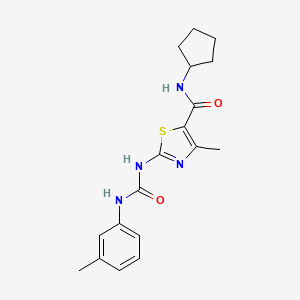![molecular formula C11H17FN2 B2464983 [2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine CAS No. 926240-35-9](/img/structure/B2464983.png)
[2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine: is an organic compound that features both a dimethylamino group and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine typically involves the reaction of 3-fluorobenzyl chloride with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluorophenyl group, potentially leading to the removal of the fluorine atom.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of de-fluorinated products.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of dimethylamino and fluorophenyl groups with biological macromolecules such as proteins and nucleic acids.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, particularly those requiring specific electronic or steric properties imparted by the dimethylamino and fluorophenyl groups.
Mécanisme D'action
The mechanism of action of [2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can engage in hydrophobic and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- [2-(Dimethylamino)ethyl][(4-fluorophenyl)methyl]amine
- [2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine
- [2-(Dimethylamino)ethyl][(3-chlorophenyl)methyl]amine
Comparison: Compared to its analogs, [2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine is unique due to the position of the fluorine atom on the phenyl ring. This positional difference can significantly influence the compound’s electronic properties and reactivity. For instance, the 3-fluoro derivative may exhibit different binding affinities and selectivities towards biological targets compared to the 2- or 4-fluoro derivatives.
Propriétés
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-14(2)7-6-13-9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIIWRKMWWZQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2464900.png)
![6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline](/img/structure/B2464903.png)

![5-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2464907.png)


![2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2464913.png)

![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B2464915.png)
![(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide](/img/structure/B2464917.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide](/img/structure/B2464919.png)



